(2R)-2-Acetamido-2-phenylpropanoic acid
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Overview
Description
(2R)-2-Acetamido-2-phenylpropanoic acid: is a derivative of the amino acid phenylalanine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is part of the class of N-acyl-alpha-amino acids, which are known for their biological significance and applications in various fields such as medicine, nutrition, and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Unsaturated Azlactones: One common method involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution using Raney nickel under pressure.
N-Acetylation Reaction: Another method involves the reaction of L-phenylalanine with acetic anhydride.
Industrial Production Methods: Industrial production of (2R)-2-Acetamido-2-phenylpropanoic acid often involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
N-Acetylation: The primary reaction is the acetylation of the amino group of phenylalanine using acetic anhydride.
Esterification: (2R)-2-Acetamido-2-phenylpropanoic acid can undergo esterification reactions, such as with methanol using Mukaiyama’s reagent.
Common Reagents and Conditions:
Acetic Anhydride: Used for acetylation reactions.
Mukaiyama’s Reagent: Used for esterification reactions.
Raney Nickel: Used as a catalyst in hydrogenation reactions.
Major Products:
This compound: The primary product of acetylation.
This compound methyl ester: Formed through esterification with methanol.
Scientific Research Applications
Chemistry:
Synthesis of Peptides: (2R)-2-Acetamido-2-phenylpropanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology:
Metabolic Studies: It is used in studies related to amino acid metabolism and enzyme activity.
Medicine:
Drug Development: It serves as a precursor in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs.
Industry:
Nutritional Supplements: Used in the production of dietary supplements and artificial sweeteners like aspartame.
Mechanism of Action
Molecular Targets and Pathways: (2R)-2-Acetamido-2-phenylpropanoic acid exerts its effects primarily through its role in metabolic pathways involving amino acids. It acts as a substrate for enzymes like phenylalanine N-acetyltransferase, which catalyzes its formation . Additionally, long-chain N-acylated derivatives of phenylalanine can influence mitochondrial respiration and glucose homeostasis .
Comparison with Similar Compounds
- N-acetyl-L-tyrosine
- N-acetyl-L-tryptophan
- N-acetyl-L-histidine
Uniqueness: (2R)-2-Acetamido-2-phenylpropanoic acid is unique due to its specific structure and the biological roles it plays. Unlike other N-acylated amino acids, it is involved in the synthesis of aspartame and has distinct applications in drug development and metabolic studies .
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Properties
CAS No. |
16707-49-6 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.229 |
IUPAC Name |
(2R)-2-acetamido-2-phenylpropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-11(2,10(14)15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)(H,14,15)/t11-/m1/s1 |
InChI Key |
QZMOGBLDXPANBR-LLVKDONJSA-N |
SMILES |
CC(=O)NC(C)(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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